

Technical Guide: 2-Fluoro-5-iodo-4-methylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-iodo-4-methylpyridine

CAS No.: 1184913-75-4

Cat. No.: B1461707

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Executive Summary: The Orthogonal Scaffold

2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block designed for orthogonal functionalization. In modern drug discovery, "orthogonality" refers to the ability to selectively react one part of a molecule without disturbing another. This compound exemplifies this principle:

- The C5-Iodo Position: A "soft" electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). It reacts under non-nucleophilic conditions.
- The C2-Fluoro Position: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (S_NAr). It reacts with amines, thiols, and alkoxides.
- The C4-Methyl Group: Provides steric modulation and a handle for metabolic stability, blocking the C4 position from unwanted metabolic oxidation.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, divergent reactivity, and handling protocols for medicinal chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Data
IUPAC Name	2-Fluoro-5-iodo-4-methylpyridine
CAS Number	1184913-75-4
Molecular Formula	
Molecular Weight	237.01 g/mol
Appearance	White to off-white crystalline solid
Melting Point	~35–45 °C (Low-melting solid)
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Storage	2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Synthetic Strategy: The "Amino-First" Route

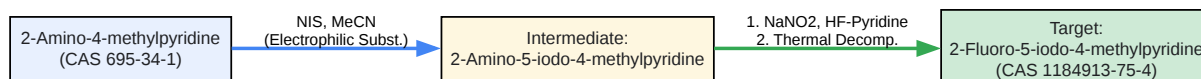
Direct iodination of 2-fluoro-4-methylpyridine is often low-yielding due to the deactivating nature of the fluorine atom. The industry-standard approach utilizes an "Amino-First" strategy, where the amino group directs regioselectivity before being converted to the fluorine.

Mechanism & Regioselectivity

- Step 1: Iodination. We start with 2-amino-4-methylpyridine. The amino group () is a strong electron donor that activates the ring. The C5 position is para to the amino group and beta to the nitrogen, making it the most nucleophilic site on the ring. Electrophilic iodination (using NIS) occurs exclusively at C5.
- Step 2: Diazotization-Fluorination. The C2-amino group is converted to a diazonium salt (

), which is a superb leaving group. Displacement by fluoride (using
or
) yields the final product.

Synthesis Workflow Diagram



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Figure 1: The regioselective "Amino-First" synthesis route ensures high purity by leveraging the para-directing power of the amino group.

Divergent Reactivity: The Core Utility

The power of **2-Fluoro-5-iodo-4-methylpyridine** lies in its ability to undergo two distinct types of bond-forming reactions that do not interfere with each other.

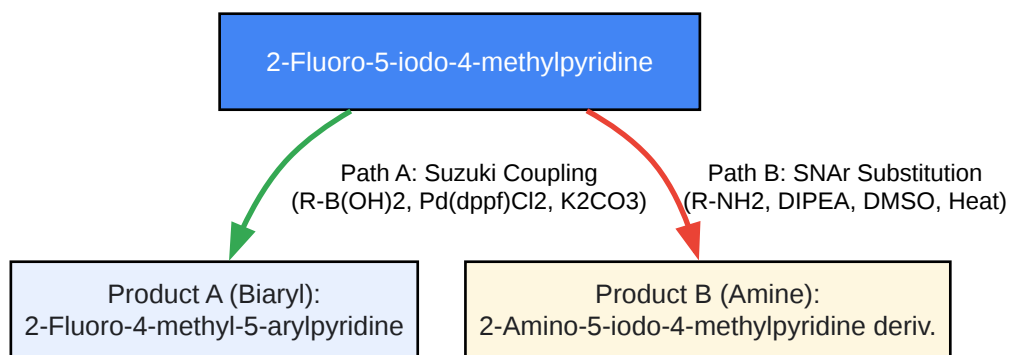
Path A: C5-Selective Cross-Coupling (Suzuki-Miyaura)

- **Reactivity:** The C-I bond is weak and undergoes oxidative addition with Pd(0) rapidly.
- **Selectivity:** The C-F bond is inert to Pd(0) under standard conditions. This allows you to install an aryl or heteroaryl group at C5 while keeping the C2-F "warhead" intact for a later step.

Path B: C2-Selective Nucleophilic Substitution ()

- **Reactivity:** The C2 position is electron-deficient due to the adjacent Nitrogen and the electronegative Fluorine.
- **Selectivity:** Nucleophiles (amines, alkoxides) attack C2. The C5-Iodo group is generally stable to these conditions, provided no transition metal catalyst is present.

Reactivity Map



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Figure 2: Divergent reaction pathways allow for modular library synthesis. Path A is typically performed first to preserve the sensitive C-F bond for the final step.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling

Use this protocol to attach an aryl group at C5 while retaining the C2-Fluorine.

Reagents:

- Substrate: **2-Fluoro-5-iodo-4-methylpyridine** (1.0 equiv)
- Boronic Acid:
(1.1 equiv)
- Catalyst:
(0.05 equiv)
- Base:
(2.0 equiv)
- Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

- Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.
- Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed solvents via syringe.
- Reaction: Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to avoid hydrolysis of the C2-F bond.
- Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-Fluoro-5-aryl-4-methylpyridine.

Protocol B: C2-Selective with Amines

Use this protocol to displace the fluorine with an amine.

Reagents:

- Substrate: **2-Fluoro-5-iodo-4-methylpyridine** (1.0 equiv)
- Nucleophile: Primary or Secondary Amine (1.2 equiv)
- Base: DIPEA (Hunig's Base) (2.0 equiv)
- Solvent: DMSO or NMP (anhydrous)

Procedure:

- Setup: Dissolve substrate and DIPEA in DMSO.
- Addition: Add the amine slowly.
- Reaction: Heat to 100–120 °C. Note: The 4-Methyl group provides slight steric hindrance, so higher temperatures than unsubstituted 2-fluoropyridine may be required.
- Monitoring: Monitor by LCMS. The Fluorine (MW 19) is lost, and the Amine is added.

- Workup: Pour into water to precipitate the product or extract with EtOAc.

Safety & Handling

- Fluorine Safety: If synthesizing via the HF-pyridine route, extreme caution is required. HF is a contact poison that penetrates tissue and decalcifies bone. Use Calcium Gluconate gel as a first-aid measure.
- Skin Sensitization: Halogenated pyridines can be potent skin sensitizers. Always handle in a fume hood with nitrile gloves.
- Storage: The C-I bond is light-sensitive. Store in amber vials.

References

- Chemical Identity & CAS:**2-Fluoro-5-iodo-4-methylpyridine**.^{[1][2]} CAS No. 1184913-75-4.
^{[3][1][2][4]} BLD Pharm / Sigma-Aldrich Catalog Data.
- Synthesis (Amino-Route Precedent):Preparation method of 2-chloro-4-iodo-5-methylpyridine. Patent CN103420902A. (Describes the iodination/diazotization logic for methyl-pyridines).
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